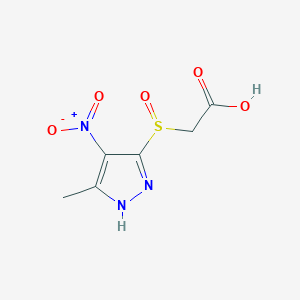

(5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid

Description

Propriétés

IUPAC Name |

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfinyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5S/c1-3-5(9(12)13)6(8-7-3)15(14)2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZBZKPDICQHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)S(=O)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328185 | |

| Record name | 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1030388-56-7 | |

| Record name | 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the nitration of 5-methyl-2H-pyrazole, followed by sulfoxidation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

Substitution: Electrophiles and nucleophiles under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

(5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar effects. This could be particularly useful in the development of new antibiotics or antifungal agents.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The sulfinyl group in this compound may enhance these properties, making it a candidate for further studies in inflammatory diseases.

Biochemistry

Proteomics Research

This compound is utilized in proteomics research as a reagent for labeling proteins. Its ability to interact with amino acids can facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms .

Enzyme Inhibition Studies

The unique structure of this compound allows it to act as an enzyme inhibitor. Research into its effects on specific enzymes could provide insights into metabolic pathways and lead to the development of enzyme inhibitors with therapeutic potential.

Materials Science

Synthesis of Novel Polymers

The compound's reactive sulfinyl group can be utilized in the synthesis of novel polymers and materials. These materials may have applications in drug delivery systems or as scaffolds in tissue engineering due to their biocompatibility and functional properties.

Agricultural Applications

Pesticide Development

Given its potential antimicrobial properties, this compound could be explored as a base for developing new pesticides or fungicides. Its efficacy against plant pathogens could help improve crop yields and reduce agricultural losses.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant activity against Gram-positive bacteria. This suggests that further exploration of this compound could yield effective antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of pyrazole derivatives revealed that they could inhibit the production of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may similarly modulate inflammatory responses.

Mécanisme D'action

The mechanism of action of (5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfinyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Structural Comparison

The table below contrasts the target compound with structurally related analogs from the provided evidence:

| Compound (CAS/ID) | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| 1030388-56-7 (Target) | Pyrazole | 5-Methyl, 4-Nitro, 3-Sulfinyl-acetic acid | Nitro, Sulfinyl, Carboxylic acid |

| 512810-18-3 | Pyrazole | 4-Bromo, 3-Nitro, 1-(2-furohydrazide)methyl | Nitro, Bromo, Hydrazide |

| 476485-80-0 | Triazole | 4-Chlorophenyl, 4-Methylphenyl, Indazol-6-yl-sulfanylacetamide | Chlorophenyl, Thioether, Amide |

| 774589-93-4 | Pyridine-Thiophene | 5-Chloropyridin-2-yl, 5-Propylthiophene-3-carboxamide | Chloropyridyl, Carboxamide |

| 832681-49-9 | Phenylacetic acid | 4-(Cyclopropylcarbonylamino)phenyl | Cyclopropylcarbonyl, Carboxylic acid |

Key Observations :

- Nitro Groups : Both the target compound and 512810-18-3 feature nitro substituents, which are electron-withdrawing and may enhance electrophilic reactivity or metabolic stability .

- Sulfur-Containing Moieties: The sulfinyl group in the target compound differs from the thioether in 476485-80-0.

- Carboxylic Acid vs. Amides : The acetic acid group in the target compound distinguishes it from carboxamide-containing analogs (e.g., 774589-93-4). Carboxylic acids are more ionizable at physiological pH, which may influence bioavailability and target binding .

Pharmacological and Physicochemical Properties

- Reactivity : The nitro group in the target compound may render it susceptible to reduction, a property shared with 512810-18-3. This could be exploited in prodrug designs or antibacterial applications.

- Solubility: The acetic acid group likely increases aqueous solubility compared to non-ionizable analogs (e.g., 774589-93-4). However, the sulfinyl group’s polarity may reduce membrane permeability relative to lipophilic groups like cyclopropylcarbonyl in 832681-49-9 .

- Bioactivity: Pyrazole derivatives often target enzymes (e.g., cyclooxygenase) or receptors.

Activité Biologique

Overview

(5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a methyl group, a nitro group, and a sulfinyl group attached to the pyrazole ring, along with an acetic acid moiety. Its biological activity has garnered attention due to its potential therapeutic applications.

- Molecular Formula : C₆H₇N₃O₅S

- Molecular Weight : 233.2 g/mol

- CAS Number : 1030388-56-7

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to form an amino group, while the sulfinyl group may modulate the compound’s reactivity with enzymes and receptors, influencing various biological pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition at concentrations as low as 40 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity Assessment

In a model of carrageenan-induced edema in mice, this compound exhibited significant reductions in swelling, indicating its effectiveness as an anti-inflammatory agent comparable to established treatments .

Anticancer Screening

Research on pyrazole derivatives has highlighted their potential as anticancer agents. In vitro studies demonstrated that certain derivatives inhibited the growth of various cancer cell lines, supporting the hypothesis that this compound may have similar effects .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methyl-4-nitro-2H-pyrazole-3-sulfinyl)-acetic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. For example:

Nitration : Introduction of the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Sulfinylation : Reaction with sulfinylating agents (e.g., thiols followed by oxidation with H₂O₂ or mCPBA) to install the sulfinyl group .

Acetic acid side-chain attachment : Alkylation or coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to link the acetic acid moiety.

- Characterization : IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.0 ppm), and mass spectrometry (molecular ion peak matching C₇H₈N₃O₄S) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., over-nitrated derivatives) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolves the sulfinyl group’s stereochemistry (if chiral) and confirms regioselectivity of nitro substitution .

- Elemental analysis : Validates C, H, N, S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfinyl group introduction without side reactions?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize reactive intermediates and reduce hydrolysis .

- Oxidant control : Replace H₂O₂ with milder oxidants (e.g., NaIO₄) to prevent over-oxidation to sulfones. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) .

- Temperature modulation : Maintain 0–10°C during sulfinylation to suppress thermal decomposition of the nitro group .

Q. What strategies mitigate the instability of the nitro group during long-term storage or under physiological conditions?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent moisture-induced degradation .

- Co-crystallization : Formulate with cyclodextrins or polyethylene glycol to shield the nitro group from nucleophilic attack in biological assays .

- pH buffering : Use phosphate-buffered saline (pH 7.4) in stability studies to mimic physiological conditions and track degradation via UV-Vis (λmax = 260–280 nm) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfinyl and nitro moieties?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with sulfone (oxidized sulfinyl) or des-nitro variants.

- Biological assays : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using IC₅₀ measurements. Compare potency:

| Derivative | IC₅₀ (µM) | Notes |

|---|---|---|

| Parent compound | 12.3 | High COX-2 selectivity |

| Sulfone derivative | 45.7 | Reduced activity |

| Des-nitro derivative | >100 | Loss of binding affinity |

- Computational docking : Map interactions between the sulfinyl group and COX-2’s hydrophobic pocket (AutoDock Vina, ΔG ≤ -8.5 kcal/mol) .

Q. What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding to target proteins (e.g., 100 ns runs in GROMACS) to assess stability of hydrogen bonds between the acetic acid moiety and catalytic residues .

- Free-energy perturbation (FEP) : Calculate binding free energy differences between enantiomers if the sulfinyl group is chiral .

- Validation : Correlate computational predictions with surface plasmon resonance (SPR) data (KD ≤ 10 µM) and isothermal titration calorimetry (ITC) for ΔH and ΔS values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.